2-(クロロメチル)フラン

概要

説明

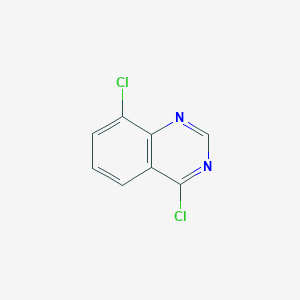

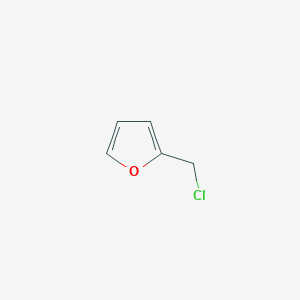

2-(Chloromethyl)furan (CMF) is a heterocyclic organic compound with a molecular formula of C4H5ClO. CMF is a colorless liquid at room temperature and is soluble in most organic solvents. It is a versatile intermediate in organic synthesis, as well as a key building block for numerous pharmaceuticals, agrochemicals, and other chemicals. CMF has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and other fields.

科学的研究の応用

エポキシ樹脂合成

2-(クロロメチル)フランは、エポキシ樹脂用のフラン誘導体の合成に使用されます . これらの樹脂は、大量生産されるため、幅広い産業用途で使用されています . フラン誘導体は、天然のセルロースとヘミセルロースの原料から得られる2-フルフラール、5-(ヒドロキシメチル)フルフラール (5-HMF)、および2,5-フランジカルボン酸 (FDCA) から合成されます .

グリーン溶媒とバイオ燃料

フラン誘導体には、2-(クロロメチル)フランなど、グリーン溶媒とバイオ燃料の製造に使用できるものがあります . これらの製品は環境に優しく持続可能であるため、従来の石油ベースの製品に代わる優れた選択肢となります .

医薬品

フランとその誘導体は、抗潰瘍、利尿、筋弛緩、抗原虫、抗菌または抗真菌または抗ウイルス、抗炎症、鎮痛、抗うつ、抗不安、抗パーキンソン病、抗緑内障、降圧、抗老化、抗がんなどの様々な治療効果があります .

農薬

フランは、農薬の製造に使用されます . これらの化学物質は、農業で、作物の生産量を増やし、害虫から作物を守るために使用されます .

作用機序

Target of Action

It is known to react with various compounds in chemical reactions

Mode of Action

2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones

Biochemical Pathways

It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .

Result of Action

The result of 2-(Chloromethyl)furan’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .

Action Environment

The action of 2-(Chloromethyl)furan can be influenced by various environmental factors. For instance, the yield of reactions involving 2-(Chloromethyl)furan can be affected by the reaction conditions, such as temperature and pH . .

Safety and Hazards

生化学分析

Biochemical Properties

2-(Chloromethyl)furan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction between 2-(Chloromethyl)furan and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, 2-(Chloromethyl)furan can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function .

Cellular Effects

The effects of 2-(Chloromethyl)furan on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. 2-(Chloromethyl)furan can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways that result in changes in gene expression and cellular metabolism. Furthermore, 2-(Chloromethyl)furan has been shown to affect the expression of genes involved in detoxification and stress response .

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)furan exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules. The chloromethyl group of 2-(Chloromethyl)furan can react with nucleophilic sites on proteins and DNA, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzymes, depending on the specific site of interaction. Additionally, the formation of covalent adducts with DNA can lead to mutations and other genetic alterations . The compound’s ability to generate reactive intermediates through its interaction with cytochrome P450 enzymes also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)furan can change over time due to its stability and degradation. Studies have shown that 2-(Chloromethyl)furan is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of 2-(Chloromethyl)furan may have different biochemical properties and can influence cellular function in distinct ways. Long-term exposure to 2-(Chloromethyl)furan in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)furan vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 2-(Chloromethyl)furan can cause significant toxicity, including liver damage and systemic inflammation . Studies have identified a no-observed-adverse-effect level (NOAEL) for 2-(Chloromethyl)furan, which provides a threshold below which no significant adverse effects are observed . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity .

Metabolic Pathways

2-(Chloromethyl)furan is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions . These intermediates can be conjugated with glutathione, a key antioxidant, to form less toxic compounds that are excreted from the body . The metabolism of 2-(Chloromethyl)furan can also affect metabolic flux and alter the levels of various metabolites in the liver .

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)furan within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Chloromethyl)furan can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-(Chloromethyl)furan within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various organs .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)furan is determined by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it may form covalent adducts with DNA . The subcellular localization of 2-(Chloromethyl)furan can influence its activity and function, as well as its potential to cause cellular damage .

特性

IUPAC Name |

2-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBJDIOIDQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277135 | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

617-88-9 | |

| Record name | 2-(Chloromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?

A1: 2-(Chloromethyl)furan is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.

- Palladium-catalyzed allylation: 2-(Chloromethyl)furan reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.

- Reaction with lithium trialkylalkynylborates: Reacting 2-(Chloromethyl)furan with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.

Q2: Are there any stereochemical aspects associated with the reactions of 2-(Chloromethyl)furan?

A2: Yes, the reactions of 2-(Chloromethyl)furan can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.

Q3: Has 2-(Chloromethyl)furan been investigated for its biological activity?

A3: While 2-(Chloromethyl)furan itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].

Q4: Are there any known challenges associated with the reactivity of 2-(Chloromethyl)furan?

A4: Yes, 2-(Chloromethyl)furan can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.

Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving 2-(Chloromethyl)furan?

A5: Researchers frequently employ a combination of techniques to characterize the products derived from 2-(Chloromethyl)furan reactions, including:

- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)